molecular formula C19H16N2O4 B2412841 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-phenylisoxazol-3-yl)acetamide CAS No. 953245-54-0

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-phenylisoxazol-3-yl)acetamide

Cat. No. B2412841
M. Wt: 336.347
InChI Key: DDNSYKHJKZIJLY-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-phenylisoxazol-3-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antibacterial Agents

  • Synthesis and Antibacterial Activity: A study by Abbasi et al. (2016) investigated the antibacterial potential of N-substituted sulfonamides bearing the benzodioxane moiety. The compounds exhibited potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).

Enzyme Inhibition

  • α-Glucosidase and Acetylcholinesterase Inhibitors: Abbasi et al. (2019) explored the enzyme inhibitory potential of new sulfonamides containing benzodioxane and acetamide moieties. These compounds showed substantial inhibitory activity against yeast α-glucosidase and weak against acetylcholinesterase (Abbasi et al., 2019).

Antitumor Activity

  • Evaluation of Antitumor Activity: Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic ring systems and evaluated their antitumor activity in vitro. Some compounds showed considerable anticancer activity against various cancer cell lines (Yurttaş et al., 2015).

Pharmacophoric Heterocyclic Nucleus

  • Dihydrobenzo[1,4]oxathiine as a Pharmacophoric Heterocyclic Nucleus: Viglianisi and Menichetti (2010) discussed the pharmacophoric heterocyclic nucleus of dihydrobenzo[1,4]oxathiine, highlighting its wide range of biological activities and potential as antimycotics, multi-defense antioxidants, and estrogen receptor ligands (Viglianisi & Menichetti, 2010).

Urease Inhibition

  • Urease Inhibition and Biological Activities: Gull et al. (2016) synthesized a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides and evaluated them for antioxidant, antibacterial, and urease inhibition activities. These compounds displayed significant activity, particularly for urease inhibition (Gull et al., 2016).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c22-19(20-14-6-7-16-18(10-14)24-9-8-23-16)12-15-11-17(25-21-15)13-4-2-1-3-5-13/h1-7,10-11H,8-9,12H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNSYKHJKZIJLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=NOC(=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-phenylisoxazol-3-yl)acetamide

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